molecular formula C20H17ClO3 B12733785 Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate CAS No. 82885-71-0

Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate

Cat. No.: B12733785
CAS No.: 82885-71-0
M. Wt: 340.8 g/mol
InChI Key: MPMYNCUDKKYWRG-QHKWOANTSA-N
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Description

Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their distinctive odors. This compound features a chlorophenyl group, which is a common structural motif in many pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

    Starting Materials: 4-chlorobenzaldehyde, acetophenone, and ethyl acetoacetate.

    Reaction Conditions: The reaction is carried out under reflux conditions with an acid catalyst.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohols or alkanes, depending on the reagents used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cinnamate: Similar ester structure but lacks the chlorophenyl group.

    Ethyl 4-chlorocinnamate: Similar structure with a chlorophenyl group but different positioning.

    Ethyl 3-phenyl-2-propenoate: Similar ester structure but lacks the chlorophenyl group.

Uniqueness

Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate is unique due to the presence of both the chlorophenyl group and the conjugated double bonds, which can impart specific chemical and biological properties.

Properties

CAS No.

82885-71-0

Molecular Formula

C20H17ClO3

Molecular Weight

340.8 g/mol

IUPAC Name

ethyl (E)-3-[3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl]prop-2-enoate

InChI

InChI=1S/C20H17ClO3/c1-2-24-20(23)13-9-16-4-3-5-17(14-16)19(22)12-8-15-6-10-18(21)11-7-15/h3-14H,2H2,1H3/b12-8+,13-9+

InChI Key

MPMYNCUDKKYWRG-QHKWOANTSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)C(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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